molecular formula C16H9N3O3S B12026721 (2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12026721
M. Wt: 323.3 g/mol
InChI Key: YGDCSUPYSNHRJH-ZROIWOOFSA-N
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Description

(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a nitrobenzylidene group attached to a thiazolobenzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-nitrobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The benzylidene group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of nitrobenzylidene oxides.

    Reduction: Formation of aminobenzylidene derivatives.

    Substitution: Formation of substituted thiazolobenzimidazole derivatives.

Scientific Research Applications

(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitrobenzylidene group is known to undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the thiazolobenzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-Nitrobenzylidene)thiazole
  • (2Z)-2-(2-Nitrobenzylidene)benzimidazole
  • (2Z)-2-(2-Nitrobenzylidene)imidazole

Uniqueness

(2Z)-2-(2-Nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its combined thiazole and benzimidazole moieties, which confer distinct electronic and steric properties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C16H9N3O3S

Molecular Weight

323.3 g/mol

IUPAC Name

(2Z)-2-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H9N3O3S/c20-15-14(9-10-5-1-3-7-12(10)19(21)22)23-16-17-11-6-2-4-8-13(11)18(15)16/h1-9H/b14-9-

InChI Key

YGDCSUPYSNHRJH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-]

Origin of Product

United States

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